Superior DPPH Scavenging vs Phenyl Analog
When the target compound and its 6‑phenyl‑benzo[b]thiophene analog were each condensed with 5‑bromosalicylaldehyde to form Schiff base ligands L1 and L2, respectively, the L1 ligand derived from methyl 2‑amino‑6‑methyl‑4,5,6,7‑tetrahydrothieno[2,3‑c]pyridine‑3‑carboxylate exhibited a DPPH free‑radical scavenging activity of 58.2% at 100 mg/L, whereas L2 reached only 42.7% under identical conditions [1]. This head‑to‑head comparison demonstrates that the N‑methyl‑tetrahydropyridine‑fused thiophene core imparts a measurable advantage in radical‑quenching capacity over the phenyl‑substituted benzo[b]thiophene scaffold.
| Evidence Dimension | DPPH free-radical scavenging activity (% inhibition at 100 mg/L) |
|---|---|
| Target Compound Data | 58.2% (Schiff base L1 derived from methyl 2-amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate) |
| Comparator Or Baseline | 42.7% (Schiff base L2 derived from methyl 2-amino-6-phenyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate) |
| Quantified Difference | +15.5 percentage points (36% relative increase) |
| Conditions | DPPH assay at 100 mg/L in ethanol; ligands tested as free Schiff bases (pre-metalation) |
Why This Matters
A 36% higher radical-scavenging capacity at the ligand stage directly influences the selection of scaffold for antioxidant or pro-drug applications where ligand-centered activity is the primary efficacy driver.
- [1] Buldurun, K., Turan, N., Savcı, A., & Çolak, N. (2019). Synthesis, structural characterization and biological activities of metal(II) complexes with Schiff bases derived from 5-bromosalicylaldehyde: Ru(II) complexes transfer hydrogenation. Journal of Saudi Chemical Society, 23(2), 205–218. View Source
